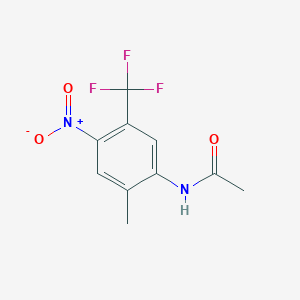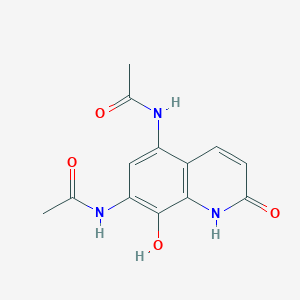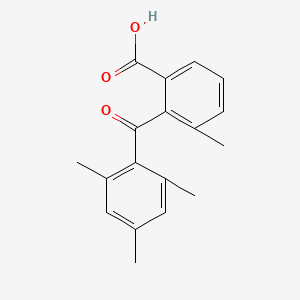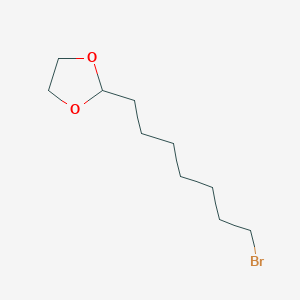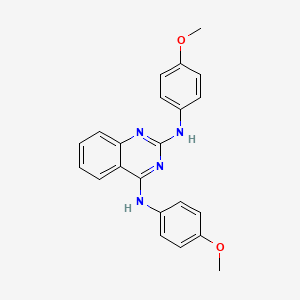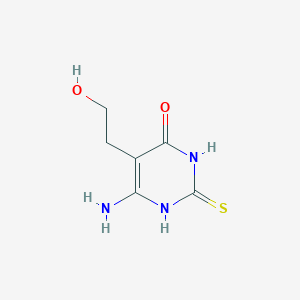
6-amino-5-(2-hydroxyethyl)-2-sulfanylidene-1H-pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-amino-5-(2-hydroxyethyl)-2-sulfanylidene-1H-pyrimidin-4-one is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are nitrogen-containing heterocycles that play a crucial role in various biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-5-(2-hydroxyethyl)-2-sulfanylidene-1H-pyrimidin-4-one typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 2-amino-4,6-dichloropyrimidine with 2-aminoethanol under basic conditions to introduce the hydroxyethyl group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of recyclable catalysts, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
6-amino-5-(2-hydroxyethyl)-2-sulfanylidene-1H-pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The sulfanylidene group can be reduced to a thiol using reducing agents such as sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of 6-amino-5-(2-carboxyethyl)-2-sulfanylidene-1H-pyrimidin-4-one.
Reduction: Formation of 6-amino-5-(2-hydroxyethyl)-2-thiol-1H-pyrimidin-4-one.
Substitution: Formation of N-alkylated derivatives.
Scientific Research Applications
6-amino-5-(2-hydroxyethyl)-2-sulfanylidene-1H-pyrimidin-4-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor due to its ability to interact with biological macromolecules.
Medicine: Investigated for its potential antiviral, antibacterial, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-amino-5-(2-hydroxyethyl)-2-sulfanylidene-1H-pyrimidin-4-one involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The hydroxyethyl and sulfanylidene groups play a crucial role in these interactions by forming hydrogen bonds and other non-covalent interactions with the target molecules .
Comparison with Similar Compounds
Similar Compounds
2-aminopyrimidin-4-one: Shares the pyrimidine core but lacks the hydroxyethyl and sulfanylidene groups.
6-amino-2-thiouracil: Contains a thiol group instead of a sulfanylidene group.
5-aminouracil: Lacks the hydroxyethyl and sulfanylidene groups but has similar biological activities.
Uniqueness
6-amino-5-(2-hydroxyethyl)-2-sulfanylidene-1H-pyrimidin-4-one is unique due to the presence of both the hydroxyethyl and sulfanylidene groups, which confer distinct chemical reactivity and biological activity. These functional groups allow for a wider range of chemical modifications and interactions with biological targets, making it a versatile compound for various applications.
Properties
CAS No. |
89598-68-5 |
|---|---|
Molecular Formula |
C6H9N3O2S |
Molecular Weight |
187.22 g/mol |
IUPAC Name |
6-amino-5-(2-hydroxyethyl)-2-sulfanylidene-1H-pyrimidin-4-one |
InChI |
InChI=1S/C6H9N3O2S/c7-4-3(1-2-10)5(11)9-6(12)8-4/h10H,1-2H2,(H4,7,8,9,11,12) |
InChI Key |
LNWWEZYOWLBVIE-UHFFFAOYSA-N |
Canonical SMILES |
C(CO)C1=C(NC(=S)NC1=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[3-Tert-butyl-5-[2-methyl-1-(methylamino)-1-oxopropan-2-yl]phenyl]boronic acid](/img/structure/B13989782.png)
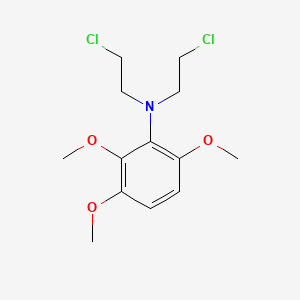
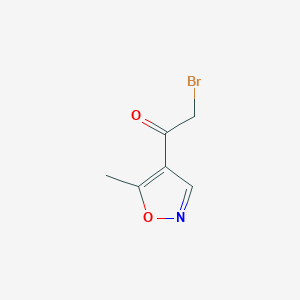

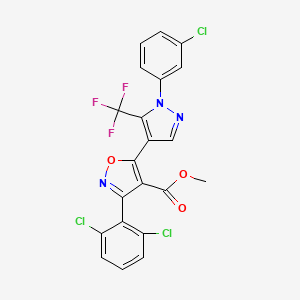

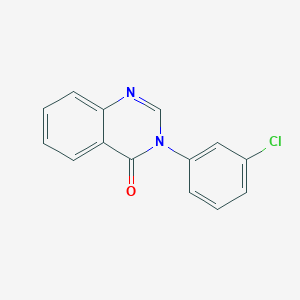
![Ethyl 4-{acetyl[4-(acetyloxy)-3-oxobutyl]amino}benzoate](/img/structure/B13989833.png)
